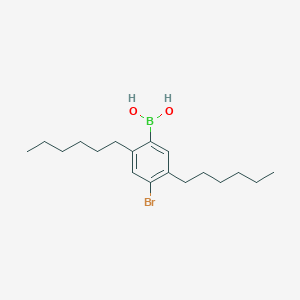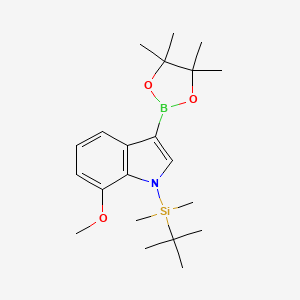
Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is an organic compound that has garnered attention in the field of life sciences. This compound is known for its utility in various research applications, particularly in the formation of lipid nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, ensuring high purity and yield. The process often includes purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions may vary from mild to harsh, depending on the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions can include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is widely used in scientific research, particularly in the formation of lipid nanoparticles. These nanoparticles are crucial for drug delivery systems, including mRNA-based vaccines such as the Moderna COVID-19 vaccine . The compound’s ability to form stable nanoparticles makes it valuable in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, facilitating the delivery of therapeutic agents into cells. This process is mediated by molecular targets and pathways that are essential for cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds:
- 1-Octylnonyl 8-[(2-hydroxyethyl)amino]octanoate
- SM-102 (1-octylnonyl 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]-octanoate)
Uniqueness: Nonyl 8-((8-(dioctylamino)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific structural features that enhance its ability to form lipid nanoparticles. This property distinguishes it from other similar compounds, making it particularly useful in advanced drug delivery systems .
Properties
Molecular Formula |
C43H86N2O4 |
|---|---|
Molecular Weight |
695.2 g/mol |
IUPAC Name |
nonyl 8-[[8-(dioctylamino)-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C43H86N2O4/c1-4-7-10-13-16-25-32-41-49-43(48)34-27-20-18-22-29-36-44(39-40-46)35-28-21-17-19-26-33-42(47)45(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46H,4-41H2,1-3H3 |
InChI Key |
CWZRTGDSYWPKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)N(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13359322.png)
![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13359327.png)
![3-{6-[(4-Chloro-3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359328.png)
![6-(2-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359345.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359349.png)
![3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13359357.png)



